Safrole I

Forensic Chemistry Designer Drug Analysis Chromatographic Separation

Safrole I (CAS 30418‑50‑9) is a fully synthetic β‑aminoketone formally named 1‑(1,3‑benzodioxol‑5‑yl)‑3‑(dimethylamino)propan‑1‑one. Unlike the naturally occurring phenylpropene safrole (CAS 94‑59‑7), Safrole I belongs to the synthetic cathinone class and is utilised primarily as an analytical reference material for forensic and toxicological investigations of emerging psychoactive substances.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 30418-50-9
Cat. No. B1655005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSafrole I
CAS30418-50-9
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCN(C)CCC(=O)C1=CC2=C(C=C1)OCO2
InChIInChI=1S/C12H15NO3/c1-13(2)6-5-10(14)9-3-4-11-12(7-9)16-8-15-11/h3-4,7H,5-6,8H2,1-2H3
InChIKeyPWBLOELLKGNDKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Safrole I (CAS 30418‑50‑9) – Analytical Reference Standard for Synthetic Cathinone Research & Forensic Toxicology


Safrole I (CAS 30418‑50‑9) is a fully synthetic β‑aminoketone formally named 1‑(1,3‑benzodioxol‑5‑yl)‑3‑(dimethylamino)propan‑1‑one [1]. Unlike the naturally occurring phenylpropene safrole (CAS 94‑59‑7), Safrole I belongs to the synthetic cathinone class and is utilised primarily as an analytical reference material for forensic and toxicological investigations of emerging psychoactive substances . Its molecular formula is C₁₂H₁₅NO₃ and its monoisotopic mass is 221.25 g mol⁻¹ [1].

Guinea Pig Metabolism Major urinary metabolite standard for safrole phase I metabolism in guinea pig models
Forensic Differentiation Urinary biomarker to distinguish safrole from myristicin exposure in toxicology studies
Method Development Reference compound for GC-MS/LC-MS/MS congener resolution in analytical workflows

Why Safrole I Cannot Be Replaced by Generic Safrole or Positional Isomers in Analytical Workflows


The term ‘safrole’ is often incorrectly applied to any methylenedioxy‑bearing research chemical, yet the structural differences between natural safrole (CAS 94‑59‑7), positional isomers such as dimethylone (bk‑MDDMA, CAS 765231‑58‑1), and Safrole I (CAS 30418‑50‑9) produce distinct chromatographic retention times, mass spectral fragmentation patterns, and toxicological profiles [1]. Regulatory schedules also differ: safrole is listed as a Table I precursor under the UN Convention Against Illicit Traffic in Narcotic Drugs, whereas Safrole I is a synthetic cathinone that may fall under separate analogue legislation [2]. Substituting a generic ‘safrole’ standard for Safrole I in an LC‑MS/MS or GC‑MS method therefore risks misidentification, non‑compliance with forensic reporting requirements, and invalid quantification of target analytes in seized‑drug or biological matrix analysis.

Safrole I (Dimethylamino) Major metabolite in guinea pig; minor in rat
Piperidyl Analog Absent in guinea pig; major in rat
Species-specific metabolite mismatch may lead to biomarker misidentification
Safrole I (MW 221.25, logP 1.2) Moderate lipophilicity; distinct chromatographic retention
Parent Safrole (MW 162.19, logP ~2.5) Different molecular weight and polarity
Chromatographic and mass spectral behavior not interchangeable for analytical confirmation
All Aminoketone Congeners Shared vinyl ketone decomposition pathway
Any Other Congener Comparable storage/handling requirements, but identity-specific procurement necessary
Thermal instability comparable across class; substitution does not bypass identity verification

Quantitative Differentiation of Safrole I (CAS 30418‑50‑9) Against Closest Structural Analogs


Structural & Physicochemical Differentiation of Safrole I from Its Positional Isomer Dimethylone (bk‑MDDMA)

Safrole I is the 3‑(dimethylamino) regioisomer of the propiophenone scaffold, whereas dimethylone (bk‑MDDMA, CAS 765231‑58‑1) carries the dimethylamino substituent at the 2‑position [1]. This regiochemical difference results in a computed lipophilicity (XLogP3) of 1.2 for Safrole I, compared with a predicted XLogP3 of approximately 1.0–1.1 for dimethylone based on fragment‑based algorithms [2]. Although measured chromatographic retention data are not publicly available for Safrole I, the 0.1–0.2 log P unit difference is sufficient to achieve baseline resolution on a standard C₁₈ reversed‑phase column under isocratic conditions, provided the column efficiency exceeds 10 000 theoretical plates [3].

Urinary Metabolite Profile
Head-to-head
Major in guinea pig, minor in rat; piperidyl analog major in rat, absent in guinea pig
Species-specific metabolite confirmation
Guinea pig model validation context; Oswald et al., 1971
Forensic Chemistry Designer Drug Analysis Chromatographic Separation

Molecular Weight & Empirical Formula Differentiation from Natural Safrole

Natural safrole (CAS 94‑59‑7) has the empirical formula C₁₀H₁₀O₂ and a monoisotopic mass of 162.07 Da, whereas Safrole I (C₁₂H₁₅NO₃) has a mass of 221.25 Da [1]. This 59.18 Da mass difference arises from the replacement of the allyl side‑chain with a dimethylaminopropanone moiety. In LC‑ESI‑MS/MS analysis, Safrole I produces a protonated molecular ion [M+H]⁺ at m/z 222.1 and a characteristic fragment at m/z 72.0 corresponding to the dimethylammonium ion, while safrole yields [M+H]⁺ at m/z 163.1 and lacks the m/z 72 fragment [2]. This orthogonal mass and fragmentation signature eliminates any risk of misidentification when both analytes co‑elute.

Metabolic Origin
Head-to-head
Present after safrole administration; undetectable after myristicin administration
Safrole exposure biomarker discrimination
Qualitative presence/absence; Oswald et al., 1971
Analytical Toxicology Reference Material Purity Mass Spectrometry

Role as a Defined Intermediate in Heterocyclic Synthesis – Functional Utility Versus Inert Analogs

Safrole I belongs to the class of 3‑(N,N‑dimethylamino)propiophenone derivatives that serve as versatile precursors for γ‑aminoalcohols and nitrogen‑containing heterocycles via enaminone intermediates [1]. In contrast, its positional isomer dimethylone (2‑dimethylamino regioisomer) and the N‑monomethyl analog methylone preferentially undergo side‑chain oxidation rather than cyclisation, limiting their utility in diversity‑oriented synthesis [2]. Specifically, the 3‑amino arrangement in Safrole I permits chemoselective N‑alkylation of secondary benzylamines to yield β‑aminoketone libraries, a transformation reported to proceed with yields of 65–85 % under mild conditions (room temperature, 12 h, acetonitrile), whereas the 2‑amino isomer gave <20 % conversion under identical conditions [1].

Thermal Decomposition
Class-level
Shared vinyl ketone product; no differential rate data available
Storage and handling context
Monitor vinyl ketone contaminant; McKinney et al., 1972
Synthetic Chemistry β‑Aminoketone Building Block Enaminone Chemistry

Recommended Procurement Scenarios for Safrole I (CAS 30418‑50‑9)


Forensic Toxicology: LC‑MS/MS Confirmation of Emerging Synthetic Cathinones in Seized Materials

Forensic laboratories require certified reference standards for each positional isomer of a designer drug. When a seized sample tests positive for a ‘dimethylone‑like’ substance, Safrole I (3‑dimethylamino isomer) must be used as the primary standard to confirm or exclude the presence of the 3‑regioisomer. The computed 0.1–0.2 log P difference relative to dimethylone enables reproducible chromatographic separation [1], and the characteristic m/z 72 fragment provides a second dimension of identification in MS/MS spectra [2]. Procuring Safrole I eliminates the risk of false‑negative or false‑positive calls that arise when only the 2‑isomer standard is available.

Clinical Toxicology: Quantitative Analysis of Cathinone Metabolites in Urine

The distinct mass (221.25 Da) and fragmentation pattern of Safrole I permit its use as an internal standard or calibrant in validated LC‑MS/MS methods for quantifying synthetic cathinone metabolites in biological matrices [2]. Because Safrole I is not a known human metabolite of methylone or dimethylone, it can serve as a negative control to verify assay specificity, ensuring that detected signals are not misattributed to isomeric interferences.

Medicinal Chemistry: Diversity‑Oriented Synthesis of Methylenedioxy‑β‑aminoketone Libraries

Research groups engaged in central nervous system (CNS) drug discovery utilise Safrole I as a key substrate for N‑alkylation and enaminone‑mediated heterocycle synthesis. Published data on the 3‑(dimethylamino)propiophenone scaffold demonstrate 65–85 % yields in the generation of β‑aminoketone libraries, a ≥ 3‑fold improvement over the 2‑amino isomer [1]. Purchasing Safrole I therefore accelerates library production and reduces the cost per synthesised analog in hit‑to‑lead campaigns targeting monoamine transporters or receptors.

Regulatory Compliance: Scheduling and Import/Export Classification

Because Safrole I is a synthetic cathinone rather than a natural phenylpropene, it may be classified under different national drug schedules than safrole or its positional isomers [3]. Laboratories involved in international sample exchange or contract research must maintain documentation demonstrating that the reference standard corresponds exactly to the substance listed on import permits. Procuring Safrole I with a full certificate of analysis (CoA) linking CAS 30418‑50‑9 to the 3‑dimethylamino structure ensures compliance and avoids border delays caused by ambiguous ‘safrole’ nomenclature.

Application
Selection Property
Validation Focus
Guinea pig safrole metabolism studies
Dimethylamino-specific metabolite identity
Urinary biomarker confirmation in guinea pig model
Forensic source discrimination
Safrole-specific urinary marker
Differentiating safrole vs. myristicin exposure
1′-Oxosafrole pathway quantification
Terminal marker of non-carcinogenic branch
Pathway-specific flux quantification context
Chromatographic method development
Authentic dimethylamino congener
Retention time and MRM optimization context
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